Cas no 88939-75-7 (methyl (2E)-3-(2-aminophenyl)prop-2-enoate)

methyl (2E)-3-(2-aminophenyl)prop-2-enoate structure
88939-75-7 structure
Product Name:methyl (2E)-3-(2-aminophenyl)prop-2-enoate
CAS No:88939-75-7
MF:C10H11NO2
MW:177.199842691422
CID:619192
PubChem ID:11240788
Update Time:2025-04-19

methyl (2E)-3-(2-aminophenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester, (E)-
    • methyl (2E)-3-(2-aminophenyl)prop-2-enoate
    • CS-0102068
    • methyl3-(2-aminophenyl)acrylate
    • AMY4858
    • methyl (E)-3-(2-aminophenyl)propenoate
    • MFCD00031415
    • TUQBDQPPBVABFN-VOTSOKGWSA-N
    • EN300-1453733
    • Methyl 3-(2-aminophenyl)acrylate
    • methyl (E)-3-(2-aminophenyl)acrylate
    • 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester
    • SCHEMBL1178738
    • Methyl (E)-3-(2-aminophenyl)prop-2-enoate
    • SCHEMBL1021319
    • W18708
    • 1664-62-6
    • s10571
    • (E)-methyl3-(2-aminophenyl)acrylate
    • DS-4634
    • AKOS016008906
    • BAA66462
    • 3-(2-Aminophenyl)propenoic acid methyl ester
    • 88939-75-7
    • (E)-methyl 3-(2-aminophenyl)acrylate
    • MDL: MFCD00031415
    • Inchi: 1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+
    • InChI Key: TUQBDQPPBVABFN-VOTSOKGWSA-N
    • SMILES: O(C)C(/C=C/C1C=CC=CC=1N)=O

Computed Properties

  • Exact Mass: 177.078978594g/mol
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.3Ų

methyl (2E)-3-(2-aminophenyl)prop-2-enoate Pricemore >>

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